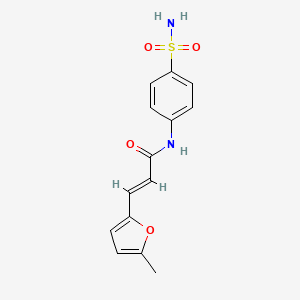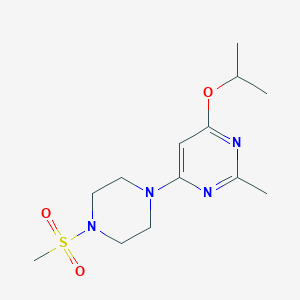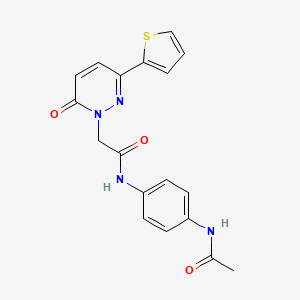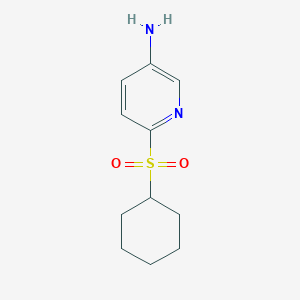![molecular formula C14H18ClNO4S B2409283 1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone CAS No. 285986-57-4](/img/structure/B2409283.png)
1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone” is a sulfone derivative . Sulfone derivatives are an important class of bioactive compounds with a wide range of biological activity .
Synthesis Analysis
The synthesis of sulfone derivatives like “this compound” often involves reactions that generate sulfonyl radicals . These radicals can trigger ring-closing sulfonylation and multicomponent reactions . The electrophilic substitution reactions of benzene, a component of the molecule, involve the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate .Molecular Structure Analysis
The molecular formula of “this compound” is C14H18ClNO4S . The structure of this compound was confirmed by spectroscopic data (IR, 1H- and 13C-NMR) and elemental analyses .Chemical Reactions Analysis
Sulfone derivatives like “this compound” can undergo various chemical reactions. For instance, sodium sulfinates, which are related to sulfones, can act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Applications De Recherche Scientifique
Synthesis of Arylsulfonyl Pyrrolidines
1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone plays a role in the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols, a process which is efficient and convenient for creating pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017).
Role in Coordination Chemistry
This compound is relevant in the synthesis of complex compounds involving metal coordination. It contributes to the formation of novel coordination compounds which are characterized by their unique structures and properties (Bermejo et al., 2000).
Development of Novel Polyamides
In the field of polymer science, this chemical is useful in the synthesis of fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit notable properties such as solubility in organic solvents, high thermal stability, and the ability to form strong, transparent films (Liu et al., 2013).
Application in Organic Synthesis
It is also significant in organic synthesis, particularly in the formation of various heterocyclic compounds. Its derivatives are considered promising for the development of new medicinal molecules due to their structural presence in numerous biologically active substances (Rubtsova et al., 2020).
Importance in Chemical Transformations
This compound is involved in chemical transformations such as oxidative chlorination of hydroxyalkyl sulfides and sulfoxides, demonstrating its versatility in organic chemistry and synthesis (Derzhinskii et al., 1978).
Mécanisme D'action
While the specific mechanism of action for “1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone” is not available, sulfone derivatives have been studied for their potential biological activities. For instance, sulfonylureas, a class of sulfone derivatives, provoke a brisk release of insulin from the pancreas by acting on the sulfonylurea receptors (SUR1) on the pancreatic β cell membrane .
Safety and Hazards
While specific safety and hazard information for “1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone” is not available, it’s important to handle all chemical substances with care. For instance, 4-Chlorobenzoyl chloride, a related compound, is known to cause severe skin burns and eye damage, and may cause respiratory irritation .
Orientations Futures
Propriétés
IUPAC Name |
1-[3-[(4-chlorophenyl)methylsulfonyl]-2-hydroxypropyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4S/c15-12-5-3-11(4-6-12)9-21(19,20)10-13(17)8-16-7-1-2-14(16)18/h3-6,13,17H,1-2,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSKVDOGVAXUJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(CS(=O)(=O)CC2=CC=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Chlorobenzyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2409203.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2409204.png)
![methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B2409205.png)
![methyl 3-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-indole-2-carboxylate](/img/structure/B2409206.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2409208.png)
![(E)-4-(Dimethylamino)-N-[3-(dimethylamino)-3-oxo-2-phenylpropyl]but-2-enamide](/img/structure/B2409209.png)


![2-Chloro-1-[3-(naphthalen-1-ylmethoxy)azetidin-1-yl]propan-1-one](/img/structure/B2409217.png)

![Methyl 2-{4-[(4,4-dimethylazepane-1-carbonyl)amino]phenyl}-2-methylpropanoate](/img/structure/B2409219.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2409223.png)